molecular formula C13H8ClF2NO B2472532 N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide CAS No. 329698-63-7

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide

Cat. No.: B2472532
CAS No.: 329698-63-7
M. Wt: 267.66
InChI Key: DKXPBUWFBQYUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide typically involves the reaction of 2-chloro-4-fluoroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzamides.

    Reduction Products: Amines or alcohols.

    Oxidation Products: Carboxylic acids or ketones.

Scientific Research Applications

Chemistry: N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. It is used in assays to understand its interaction with biological targets .

Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .

Comparison with Similar Compounds

Uniqueness: N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXPBUWFBQYUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.